molecular formula C9H13Cl3N2O2 B8098621 Methyl (S)-2-amino-3-(5-chloropyridin-2-YL)propanoate 2hcl

Methyl (S)-2-amino-3-(5-chloropyridin-2-YL)propanoate 2hcl

Cat. No.: B8098621
M. Wt: 287.6 g/mol
InChI Key: PPQFNBZKGSQTHY-JZGIKJSDSA-N
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Description

Methyl (S)-2-amino-3-(5-chloropyridin-2-yl)propanoate 2hcl is a chemical compound that belongs to the class of amino acid derivatives It features a pyridine ring substituted with a chlorine atom and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-3-(5-chloropyridin-2-yl)propanoate 2hcl typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyridine-2-carboxylic acid and (S)-2-amino-3-hydroxypropanoic acid.

    Esterification: The carboxylic acid group of 5-chloropyridine-2-carboxylic acid is esterified using methanol and a suitable acid catalyst to form methyl 5-chloropyridine-2-carboxylate.

    Amidation: The ester is then reacted with (S)-2-amino-3-hydroxypropanoic acid under appropriate conditions to form the desired product, Methyl (S)-2-amino-3-(5-chloropyridin-2-yl)propanoate.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-3-(5-chloropyridin-2-yl)propanoate 2hcl can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oximes or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (S)-2-amino-3-(5-chloropyridin-2-yl)propanoate 2hcl has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to natural amino acids.

    Industrial Applications: It is employed in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-3-(5-chloropyridin-2-yl)propanoate 2hcl involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors that recognize amino acid derivatives.

    Pathways Involved: The compound can modulate biochemical pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-2-amino-3-(5-bromopyridin-2-yl)propanoate: Similar structure but with a bromine atom instead of chlorine.

    Methyl (S)-2-amino-3-(5-fluoropyridin-2-yl)propanoate: Similar structure but with a fluorine atom instead of chlorine.

    Methyl (S)-2-amino-3-(5-methylpyridin-2-yl)propanoate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

Methyl (S)-2-amino-3-(5-chloropyridin-2-yl)propanoate 2hcl is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can also affect the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.

Properties

IUPAC Name

methyl (2S)-2-amino-3-(5-chloropyridin-2-yl)propanoate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2.2ClH/c1-14-9(13)8(11)4-7-3-2-6(10)5-12-7;;/h2-3,5,8H,4,11H2,1H3;2*1H/t8-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQFNBZKGSQTHY-JZGIKJSDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=NC=C(C=C1)Cl)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=NC=C(C=C1)Cl)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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